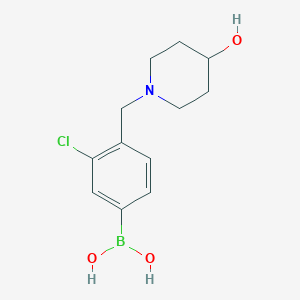

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

CAS No.: 1704074-26-9

Cat. No.: VC2953779

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704074-26-9 |

|---|---|

| Molecular Formula | C12H17BClNO3 |

| Molecular Weight | 269.53 g/mol |

| IUPAC Name | [3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 |

| Standard InChI Key | MBWMSRVVCSCYQS-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O |

Introduction

IUPAC Name

The systematic IUPAC name for this compound is (3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid.

Molecular Formula and Weight

Structural Features

This compound features:

-

A boronic acid functional group (-B(OH)2).

-

A chlorinated aromatic ring (chlorophenyl group).

-

A hydroxypiperidine moiety attached via a methyl linker.

Synthesis

The synthesis of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves:

-

Starting Materials:

-

Chlorophenyl derivatives.

-

Piperidine with a hydroxyl substituent.

-

Boronic acid precursors.

-

-

Reaction Steps:

-

Functionalization of the aromatic ring with a boronic acid group.

-

Nucleophilic substitution to attach the hydroxypiperidine moiety through a methyl linker.

-

Purification by recrystallization or chromatography.

-

-

Catalysts and Conditions:

Medicinal Chemistry

Boronic acids are widely studied for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer therapy (e.g., bortezomib). The hydroxypiperidine moiety may enhance solubility and bioavailability, making this compound a candidate for pharmaceutical development .

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules due to its reactive boronic acid group, which participates in cross-coupling reactions like Suzuki-Miyaura coupling .

Cytotoxicity Studies

Although specific data for this compound is not available, boronic acids often exhibit selective cytotoxicity against cancer cells by targeting proteasomes or other enzymatic pathways .

Challenges

-

Boronic acids are prone to hydrolysis under aqueous conditions, which may limit their stability during storage or biological applications.

Future Directions

Further studies should focus on:

-

Optimizing synthetic routes for higher yields.

-

Investigating pharmacokinetics and toxicity profiles.

-

Exploring biological activity against specific targets such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume